molecular formula C15H6F5N B12587894 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile CAS No. 649758-74-7

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile

Cat. No.: B12587894
CAS No.: 649758-74-7
M. Wt: 295.21 g/mol
InChI Key: VNUBFOWWFTZJTM-UHFFFAOYSA-N
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Description

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is a chemical compound with the molecular formula C15H6F5N. It is characterized by the presence of a benzonitrile group attached to a pentafluorophenyl group via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with pentafluorostyrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile involves its interaction with molecular targets through various pathways. The compound’s unique electronic properties, due to the presence of the pentafluorophenyl group, allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Trifluoromethyl)ethenyl]benzonitrile
  • 4-[2-(Difluorophenyl)ethenyl]benzonitrile
  • 4-[2-(Fluorophenyl)ethenyl]benzonitrile

Uniqueness

4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its electronic properties compared to similar compounds with fewer fluorine atoms.

Properties

CAS No.

649758-74-7

Molecular Formula

C15H6F5N

Molecular Weight

295.21 g/mol

IUPAC Name

4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C15H6F5N/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-6H

InChI Key

VNUBFOWWFTZJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C#N

Origin of Product

United States

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